molecular formula C12H10F3NO2 B13187927 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13187927
M. Wt: 257.21 g/mol
InChI Key: KSIQNEKAEBGREZ-UHFFFAOYSA-N
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Description

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be carried out using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to its indole core structure, which is less common compared to triazole derivatives. The indole structure provides additional sites for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H10F3NO2

Molecular Weight

257.21 g/mol

IUPAC Name

3-ethyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H10F3NO2/c1-2-7-8-5-6(12(13,14)15)3-4-9(8)16-10(7)11(17)18/h3-5,16H,2H2,1H3,(H,17,18)

InChI Key

KSIQNEKAEBGREZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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